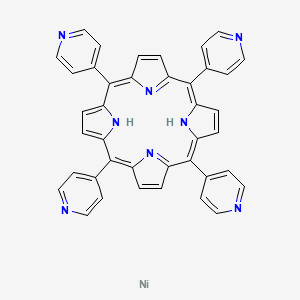
5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphyrin nickel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphyrin nickel is a complex compound that belongs to the family of porphyrins Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, such as oxygen transport and photosynthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphyrin nickel typically involves the reaction of pyridine with a porphyrin precursor under controlled conditions. One common method involves the use of a surfactant-assisted synthetic route, which helps in the construction of highly organized three-dimensional organic micro-structures . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product in a highly pure form .
Análisis De Reacciones Químicas
Types of Reactions
5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphyrin nickel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in catalytic applications.
Reduction: Reduction reactions can lead to the formation of reduced porphyrin species.
Substitution: The pyridyl groups can undergo substitution reactions with various reagents to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of the porphyrin, as well as substituted derivatives with different functional groups .
Aplicaciones Científicas De Investigación
5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphyrin nickel has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphyrin nickel involves its ability to interact with various molecular targets and pathways. The compound can bind to metal ions and other molecules, facilitating catalytic reactions and generating reactive oxygen species. These interactions are crucial for its applications in catalysis and photodynamic therapy .
Comparación Con Compuestos Similares
Similar Compounds
5,10,15,20-Tetra(4-pyridyl)porphyrin: This compound is similar in structure but lacks the nickel center, which affects its catalytic properties.
5,10,15,20-Tetrakis(1-methyl-4-pyridinio)porphyrin: This compound has a similar porphyrin core but different substituents, leading to variations in its chemical and biological properties.
Uniqueness
5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphyrin nickel is unique due to its nickel center, which enhances its catalytic activity and makes it suitable for various industrial and medical applications.
Propiedades
Fórmula molecular |
C40H26N8Ni |
|---|---|
Peso molecular |
677.4 g/mol |
Nombre IUPAC |
nickel;5,10,15,20-tetrapyridin-4-yl-21,23-dihydroporphyrin |
InChI |
InChI=1S/C40H26N8.Ni/c1-2-30-38(26-11-19-42-20-12-26)32-5-6-34(47-32)40(28-15-23-44-24-16-28)36-8-7-35(48-36)39(27-13-21-43-22-14-27)33-4-3-31(46-33)37(29(1)45-30)25-9-17-41-18-10-25;/h1-24,45,48H; |
Clave InChI |
IGXXDAULZNGWLT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=CC=NC=C6)C7=CC=NC=C7)C8=CC=NC=C8)C=C3)C9=CC=NC=C9.[Ni] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]Propanoic acid](/img/structure/B13141988.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-(cyclopropylmethyl)-](/img/structure/B13141995.png)

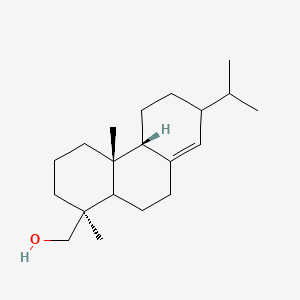
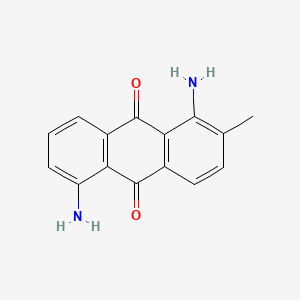
![azane;[(2R)-1-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B13142012.png)
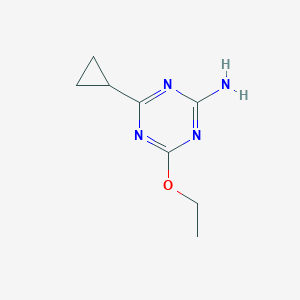
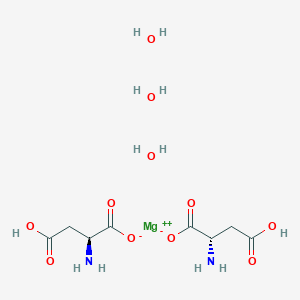
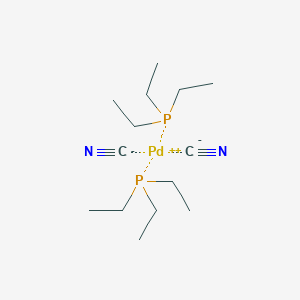
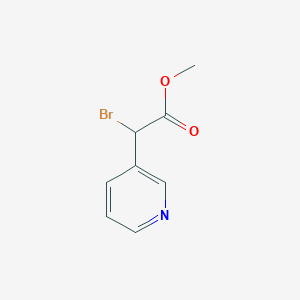


![(S)-3-Amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoicacid](/img/structure/B13142052.png)
